molecular formula C11H21NO3 B12104829 N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine

N-t-Butoxycarbonyl-2-hydroxymethylcyclopentylamine

Cat. No.: B12104829
M. Wt: 215.29 g/mol
InChI Key: JHCUAQXGKDRBOU-UHFFFAOYSA-N
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Description

Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid, featuring a cyclopentyl ring substituted with a hydroxymethyl group and a tert-butyl ester group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl typically involves the reaction of [(1S,2R)-2-(hydroxymethyl)cyclopentyl]amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of [(1S,2R)-2-(carboxymethyl)cyclopentyl]carbamic acid.

    Reduction: Formation of [(1S,2R)-2-(aminomethyl)cyclopentyl]carbamic acid.

    Substitution: Formation of various substituted carbamates depending on the reagents used.

Scientific Research Applications

Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release the active amine. This dual functionality allows the compound to act as a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [(1R,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl
  • Carbamic acid, [(1S,3R)-3-(hydroxymethyl)cyclohexyl]-, 1,1-dimethylethyl
  • Carbamic acid, [(1R,3S)-3-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl

Uniqueness

Carbamic acid, [(1S,2R)-2-(hydroxymethyl)cyclopentyl]-, 1,1-dimethylethyl is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the hydroxymethyl group and the tert-butyl ester group also provides distinct chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)

InChI Key

JHCUAQXGKDRBOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CO

Origin of Product

United States

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